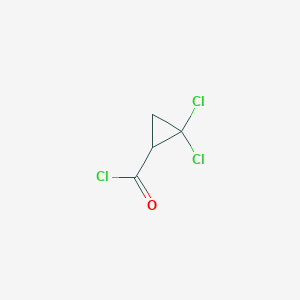

2,2-Dichlorocyclopropanecarbonyl chloride

Description

BenchChem offers high-quality 2,2-Dichlorocyclopropanecarbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dichlorocyclopropanecarbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dichlorocyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl3O/c5-3(8)2-1-4(2,6)7/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJYTODFFFMXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20513384 | |

| Record name | 2,2-Dichlorocyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5365-15-1 | |

| Record name | 2,2-Dichlorocyclopropanecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5365-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dichlorocyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization & Synthesis of 2,2-Dichlorocyclopropanecarbonyl chloride

This guide provides an in-depth technical analysis of 2,2-Dichlorocyclopropanecarbonyl chloride (CAS: 5365-15-1), a critical intermediate in the synthesis of pyrethroid insecticides and pharmaceutical cyclopropane derivatives.

Executive Summary

2,2-Dichlorocyclopropanecarbonyl chloride (DCC-Cl) is a highly reactive acyl chloride containing a strained cyclopropane ring and a gem-dichloro motif. It serves as a pivotal electrophile in the synthesis of pyrethroid esters (e.g., cypermethrin precursors) and antiviral agents.

This guide details the spectroscopic fingerprint of DCC-Cl, distinguishing it from its precursors (acrylic derivatives) and hydrolysis products (carboxylic acids). The protocols herein prioritize the Acid

Spectroscopic Data Profile

Summary of Physicochemical Constants

| Property | Value | Notes |

| Formula | ||

| Molecular Weight | 173.42 g/mol | Isotopic distribution is critical for MS analysis. |

| Boiling Point | 60–62 °C @ 15 mmHg | High vacuum distillation recommended to prevent thermal decomposition. |

| Density | 1.45 g/cm³ | Denser than water; sinks in aqueous extraction (if unreacted). |

| Appearance | Colorless to pale yellow liquid | Darkens upon exposure to moisture/air (hydrolysis). |

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the acyl chloride functionality and the strained ring system.

-

Carbonyl Stretch (

): 1785–1810 cm⁻¹ (Strong).-

Mechanistic Insight: The high wavenumber (compared to ~1710 cm⁻¹ for the acid) is due to the inductive electron-withdrawal of the chlorine atom on the carbonyl carbon, which shortens the C=O bond, increasing the force constant.

-

-

C-H Stretch (

): 3080–3100 cm⁻¹ (Medium).-

Mechanistic Insight: Cyclopropyl C-H bonds possess significant

-character (approximating

-

-

Ring Deformation: 1020–1050 cm⁻¹ .

-

C-Cl Stretch: 600–800 cm⁻¹ (Multiple bands due to gem-dichloro and acyl chloride).

Nuclear Magnetic Resonance (NMR)

Solvent:

H NMR (400 MHz)

The molecule possesses a rigid cyclopropane ring with cis/trans coupling relationships.

| Shift ( | Multiplicity | Integration | Assignment | Coupling ( |

| 3.35 | Doublet of Doublets (dd) | 1H | H1 (CH-COCl) | |

| 2.45 | Doublet of Doublets (dd) | 1H | H3a (Ring CH | |

| 2.10 | Doublet of Doublets (dd) | 1H | H3b (Ring CH |

-

Interpretation: The H1 proton is significantly deshielded (shifted downfield) by the anisotropy of the carbonyl group and the electron-withdrawing nature of the gem-dichloro group.

C NMR (100 MHz)

| Shift ( | Type | Assignment |

| 168.5 | Quaternary (C=O) | Carbonyl carbon (deshielded by Cl). |

| 61.2 | Quaternary (C-Cl | Gem-dichloro carbon (C2). |

| 41.5 | Methine (CH) | Alpha-carbon (C1). |

| 28.8 | Methylene (CH | Ring methylene (C3). |

Mass Spectrometry (EI-MS)

The mass spectrum is defined by the Chlorine Isotope Pattern (

-

Molecular Ion (

): Clusters at m/z 172, 174, 176, 178 .-

Relative intensities approx: 27 : 27 : 9 : 1.

-

-

Base Peak: m/z 137 (

). Loss of the acyl chlorine is the primary fragmentation pathway, forming the acylium ion.[1] -

Diagnostic Fragment: m/z 109 (

). Loss of the entire carbonyl chloride group leaves the dichlorocyclopropyl cation.

Experimental Protocol: Synthesis & Isolation

Objective: Synthesis of 2,2-Dichlorocyclopropanecarbonyl chloride from 2,2-dichlorocyclopropanecarboxylic acid.

Reaction Workflow

The most robust method involves the chlorination of the parent acid using Thionyl Chloride (

Reagents:

-

2,2-Dichlorocyclopropanecarboxylic acid (1.0 eq)

-

Thionyl Chloride (1.5 eq) - Excess ensures complete conversion.

-

DMF (Catalytic, 2-3 drops) - Essential for forming the Vilsmeier-Haack intermediate to accelerate reaction.

Step-by-Step Procedure

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl

or N -

Addition: Charge the flask with 2,2-dichlorocyclopropanecarboxylic acid (e.g., 20.0 g). Add Thionyl Chloride (23.0 g) slowly via an addition funnel at room temperature. Add 2 drops of DMF.

-

Reaction: Heat the mixture to reflux (approx. 75–80 °C) for 3–4 hours.

-

Monitoring: Evolution of

and

-

-

Purification (Distillation):

-

Replace the reflux condenser with a short-path distillation head.

-

First, distill off excess

at atmospheric pressure (bp 76 °C). -

Apply vacuum (water aspirator or pump, ~15–20 mmHg).

-

Collect the fraction boiling at 60–62 °C (15 mmHg) .

-

-

Storage: Store in a tightly sealed Schlenk flask under inert gas (Ar/N

) at 4 °C.

Visualization of Pathways

Synthesis & Fragmentation Logic

The following diagram illustrates the catalytic cycle of the synthesis and the MS fragmentation pattern.

Figure 1: Synthesis via Thionyl Chloride and primary Mass Spectrometry fragmentation pathways.

References & Authoritative Sources

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 94551 (Permethric chloride derivatives). Retrieved from [Link]

-

Note: Used for structural analogy and physicochemical property validation.

-

-

Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 2,2-Dichloro-1-methyl-cyclopropanecarbonyl chloride.[2] Retrieved from [Link]

-

SpectraBase. 13C NMR Data for 2,2-Dichloropropane derivatives. Wiley Science Solutions. Retrieved from [Link]

-

Note: Used to cross-reference gem-dichloro carbon shifts.

-

Sources

Technical Analysis: FT-IR Spectrum of 2,2-Dichlorocyclopropanecarbonyl Chloride

This guide provides an in-depth technical analysis of the FT-IR spectrum of 2,2-Dichlorocyclopropanecarbonyl chloride (often referred to as 2,2-DCC). It is designed for analytical chemists and process engineers using vibrational spectroscopy for structural validation, purity assessment, and reaction monitoring.

Executive Summary

2,2-Dichlorocyclopropanecarbonyl chloride (CAS: 5365-15-1) is a critical electrophilic intermediate, primarily utilized in the synthesis of pyrethroid insecticides and pharmaceutical scaffolds. Its infrared spectrum is dominated by the interplay between the strained cyclopropane ring and the highly polar acid chloride functionality.

For the analyst, the spectrum serves two primary functions:

-

Structural Confirmation: Validating the integrity of the gem-dichloro motif and the carbonyl chloride group.

-

Process Control: Monitoring the chlorination of the precursor acid (2,2-dichlorocyclopropanecarboxylic acid) and detecting hydrolytic degradation (formation of carboxylic acid).

Molecular Structure & Vibrational Logic

To interpret the spectrum accurately, one must understand the electronic and mechanical effects of the substituents on the cyclopropane ring.

-

Ring Strain: The cyclopropane ring possesses significant "Walsh orbital" character (high p-character in C-C bonds, high s-character in C-H bonds). This shifts C-H stretches to higher frequencies (>3000 cm⁻¹) compared to acyclic alkanes.

-

Inductive Effect (-I): The two chlorine atoms at the C2 position exert a strong electron-withdrawing effect. This pulls electron density away from the carbonyl carbon at C1, shortening the C=O bond and shifting its vibrational frequency to a higher wavenumber compared to unsubstituted cyclopropanecarbonyl chloride.

-

Gem-Dichloro Mass Effect: The heavy chlorine atoms introduce low-frequency, high-intensity stretching and deformation modes in the fingerprint region (600–850 cm⁻¹).

Spectral Analysis: Diagnostic Bands

The following table summarizes the critical absorption bands. Note that values may shift slightly (±2-5 cm⁻¹) depending on the sampling method (Neat liquid film vs. Solution).

Table 1: Characteristic FT-IR Absorptions

| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Notes |

| Cyclopropyl C-H | Stretch ( | 3080 – 3110 | Weak/Med | Distinctive "shoulder" above the standard alkyl region. Higher frequency due to s-character of ring carbons. |

| Carbonyl (C=O) | Stretch ( | 1790 – 1820 | Very Strong | Primary ID Peak. Significantly higher than esters/acids due to Cl electronegativity and ring strain. |

| C=O Overtone | Overtone ( | ~3550 - 3600 | Weak | Often visible in thick films; diagnostic for acid chlorides. |

| Cyclopropane Ring | Deformation | 1020 – 1050 | Medium | Characteristic "breathing" mode of the cyclopropane skeleton. |

| C-Cl (Gem-Dichloro) | Stretch ( | 740 – 850 | Strong | Broad, complex band often split due to rotational conformers or coupling. |

| C-C (Ring-Carbonyl) | Stretch | 1150 – 1200 | Medium | Connects the carbonyl group to the ring. |

Detailed Band Interpretation

A. The Carbonyl Region (1750–1850 cm⁻¹)

The most prominent feature is the C=O stretch.

-

Position: Expect the peak centered around 1800 cm⁻¹ .

-

Comparison: Unsubstituted cyclopropanecarbonyl chloride absorbs at ~1780 cm⁻¹. The addition of two chlorine atoms at C2 increases the effective electronegativity of the ring, stiffening the C=O bond and shifting the peak blue (higher energy) by ~15–20 cm⁻¹.

-

Fermi Resonance: In some high-resolution scans, this band may appear split (doublet). This is often due to Fermi resonance between the fundamental C=O stretch and the overtone of a lower-frequency mode (likely a C-C stretch or ring deformation around 900 cm⁻¹).

B. The C-H Stretching Region (2800–3150 cm⁻¹)

-

Cyclopropyl C-H: Look for weak but sharp bands above 3000 cm⁻¹ (typically 3080–3100 cm⁻¹). These confirm the presence of the strained ring.

-

Absence of Alkyl C-H: If the molecule is pure, there are no methylene (-CH₂-) or methyl (-CH₃) groups attached to acyclic chains. Significant absorption below 2950 cm⁻¹ may indicate solvent contamination (e.g., Hexane) or impurities.

C. The Fingerprint Region (600–1400 cm⁻¹)

-

Gem-Dichloro Signature: The C-Cl stretches are intense and broad, appearing in the 700–850 cm⁻¹ range. This distinguishes the compound from the monochloro analog.

-

Ring Deformation: A sharp band near 1030–1045 cm⁻¹ is characteristic of the cyclopropane ring deformation.

Synthesis Monitoring & PAT Logic

In an industrial setting, FT-IR is the method of choice for monitoring the conversion of 2,2-dichlorocyclopropanecarboxylic acid to the acid chloride (using reagents like Thionyl Chloride or Phosgene).

Reaction Monitoring Workflow

-

Start: The starting material (Carboxylic Acid) shows a broad O-H stretch (2500–3300 cm⁻¹) and a lower frequency C=O (approx. 1710 cm⁻¹).[1]

-

Progression: As the reaction proceeds, the broad O-H band disappears.

-

Endpoint: The C=O band shifts from ~1710 cm⁻¹ to ~1800 cm⁻¹. The appearance of the distinct acid chloride doublet is the "Go" signal.

Visualization: Spectral Logic Tree

The following diagram illustrates the decision logic for interpreting the spectrum during synthesis or quality control.

Caption: Logic flow for validating 2,2-Dichlorocyclopropanecarbonyl chloride integrity via FT-IR.

Experimental Protocol

A. Sample Preparation (Moisture Sensitive)

Warning: Acid chlorides react rapidly with atmospheric moisture to release HCl gas and revert to the carboxylic acid.

-

Technique: Attenuated Total Reflectance (ATR) is preferred for speed, using a Diamond or ZnSe crystal.

-

Environment: Ideally, perform the scan in a nitrogen-purged environment or minimize exposure time (<30 seconds).

-

Liquid Film: If using transmission cells (KBr/NaCl windows), ensure the sample is dry. Do not use aqueous solvents. Compatible solvents include anhydrous

or

B. Self-Validating Quality Check

To ensure the spectrum is valid:

-

Check the Baseline (3400 cm⁻¹): If you see a "hump" or broad rise here, your sample has hydrolyzed. The spectrum is invalid for purity assay.

-

Check the CO₂ Doublet (2350 cm⁻¹): If this is excessively large, your purge is failing, which may introduce moisture.

References

-

NIST Chemistry WebBook. Cyclopropanecarbonyl chloride, Infrared Spectrum.[2] National Institute of Standards and Technology.[2] Link

- Lin-Vien, D., et al.The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press, 1991. (Standard reference for group frequencies including gem-dichloro and cyclopropane rings).

-

ChemicalBook. 2,2-Dichlorocyclopropanecarbonyl chloride Properties and Safety.Link

Sources

An In-depth Technical Guide to 2,2-Dichlorocyclopropanecarbonyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dichlorocyclopropanecarbonyl chloride is a reactive chemical intermediate of significant interest in organic synthesis and medicinal chemistry. Its unique structural motif, combining the strained, biologically active cyclopropane ring with a versatile acyl chloride functional group, makes it a valuable building block for the synthesis of novel molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of 2,2-dichlorocyclopropanecarbonyl chloride, detailed synthetic protocols, and a discussion of its potential applications in drug discovery and development. While direct experimental data for this specific molecule is limited, this document leverages data from analogous compounds and fundamental chemical principles to provide reliable estimations and expert insights into its handling and reactivity.

Introduction: The Scientific Merit of the Dichlorocyclopropane Moiety

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in numerous natural products and pharmacologically active compounds. Its inherent ring strain imparts unique electronic properties and a rigid conformational framework, which can be strategically employed in drug design to enhance binding affinity to biological targets, improve metabolic stability, and explore novel chemical space.[1][2] The introduction of geminal dichloro substituents onto the cyclopropane ring further modulates its steric and electronic profile, offering a handle for diverse chemical transformations. When coupled with a highly reactive acyl chloride, the resulting 2,2-dichlorocyclopropanecarbonyl chloride becomes a powerful synthetic tool for introducing this functionalized cyclopropyl group into a wide array of molecules.

This guide will delve into the core characteristics of this compound, providing a foundational understanding for its effective utilization in a research and development setting.

Physicochemical Properties: An Estimation Based on Analogs

Due to the limited availability of direct experimental data for 2,2-dichlorocyclopropanecarbonyl chloride, the following properties are estimated based on the known values of its parent carboxylic acid and structurally related compounds.

Structure and Identification

| Identifier | Value |

| IUPAC Name | 2,2-Dichlorocyclopropanecarbonyl chloride |

| Molecular Formula | C4H3Cl3O |

| Molecular Weight | 173.43 g/mol |

| Canonical SMILES | C1C(C1(Cl)Cl)C(=O)Cl |

| InChI Key | (Predicted) |

| CAS Number | Not Assigned |

Estimated Physical Properties

The physical properties of 2,2-dichlorocyclopropanecarbonyl chloride are predicted to be influenced by both the polar acyl chloride group and the halogenated cyclopropane ring.

| Property | Estimated Value | Justification/Comparison |

| Boiling Point | ~150-170 °C (at 760 mmHg) | Higher than the parent carboxylic acid due to increased molecular weight and polarity of the C-Cl bond. For comparison, 2,2-dichloro-1-methyl-cyclopropanecarboxylic acid has a boiling point of 89 °C at 0.8 mmHg. |

| Density | ~1.4 - 1.5 g/cm³ | The presence of three chlorine atoms is expected to significantly increase the density compared to non-halogenated analogs. For instance, (2,2-dichlorocyclopropyl)benzene has a density of 1.208 g/mL. |

| Appearance | Colorless to light yellow liquid | Typical appearance for acyl chlorides. |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, diethyl ether). Reacts with protic solvents (e.g., water, alcohols). | Consistent with the reactive nature of acyl chlorides. |

| Stability | Moisture-sensitive. Decomposes in the presence of water to form the corresponding carboxylic acid and HCl. | A characteristic property of most low molecular weight acyl chlorides. |

Synthesis and Purification

The synthesis of 2,2-dichlorocyclopropanecarbonyl chloride is most practically achieved through a two-step process: the synthesis of the precursor 2,2-dichlorocyclopropanecarboxylic acid, followed by its conversion to the acyl chloride.

Synthesis of 2,2-Dichlorocyclopropanecarboxylic Acid

The formation of the gem-dichlorocyclopropane ring is typically accomplished via the addition of dichlorocarbene to an appropriate alkene. A common and effective method involves the phase-transfer-catalyzed reaction of chloroform with a concentrated aqueous solution of sodium hydroxide in the presence of a suitable alkene precursor, such as acrylic acid or its esters.

Experimental Protocol: Synthesis of 2,2-Dichlorocyclopropanecarboxylic Acid

-

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add acrylic acid, a phase-transfer catalyst (e.g., benzyltriethylammonium chloride), and chloroform.

-

Carbene Generation: While vigorously stirring the mixture, slowly add a 50% aqueous solution of sodium hydroxide via the dropping funnel. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by TLC or GC-MS analysis of aliquots taken from the organic layer.

-

Workup: After the reaction is complete, dilute the mixture with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude 2,2-dichlorocyclopropanecarboxylic acid can be purified by vacuum distillation or recrystallization.

Conversion to 2,2-Dichlorocyclopropanecarbonyl Chloride

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Experimental Protocol: Synthesis of 2,2-Dichlorocyclopropanecarbonyl Chloride

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases. Add 2,2-dichlorocyclopropanecarboxylic acid to the flask.

-

Reagent Addition: Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the carboxylic acid. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction Conditions: Gently heat the reaction mixture to reflux. The evolution of SO₂ and HCl gas will be observed. Continue heating until the gas evolution ceases.

-

Purification: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2,2-dichlorocyclopropanecarbonyl chloride can be further purified by vacuum distillation.

Chemical Reactivity and Synthetic Utility

The reactivity of 2,2-dichlorocyclopropanecarbonyl chloride is dominated by the electrophilic nature of the acyl chloride carbon. It is a versatile precursor for the synthesis of a variety of derivatives, including amides, esters, and other carboxylic acid derivatives.

Reactions at the Acyl Chloride Moiety

As a typical acyl chloride, it will readily undergo nucleophilic acyl substitution with a wide range of nucleophiles.

-

Amide Formation: Reaction with primary or secondary amines in the presence of a base (e.g., triethylamine or pyridine) will yield the corresponding amides. This is a crucial transformation for introducing the dichlorocyclopropane moiety into peptide-like structures or other biologically relevant scaffolds.

-

Ester Formation: Treatment with alcohols, typically in the presence of a base, will afford the corresponding esters.

-

Hydrolysis: As previously mentioned, the compound is sensitive to moisture and will hydrolyze to the parent carboxylic acid.

Reactivity of the Dichlorocyclopropane Ring

The gem-dichlorocyclopropane ring is relatively stable under many conditions but can undergo ring-opening or substitution reactions under specific stimuli, such as with strong nucleophiles or under thermal or mechanical stress.[2] This latent reactivity can be exploited in more advanced synthetic strategies.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic features based on the analysis of analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a complex multiplet pattern for the three cyclopropyl protons. Based on data for (2,2-dichlorocyclopropyl)benzene, the methine proton (CH) is expected to be downfield shifted compared to the methylene protons (CH₂).[3]

-

δ ~2.8-3.2 ppm (1H, multiplet): Proton on the carbon bearing the carbonyl group.

-

δ ~1.8-2.2 ppm (2H, multiplet): Methylene protons of the cyclopropane ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by the presence of four distinct carbon signals.

-

δ ~170-175 ppm: Carbonyl carbon of the acyl chloride.

-

δ ~60-65 ppm: Quaternary carbon bearing the two chlorine atoms (CCl₂).

-

δ ~30-35 ppm: Methine carbon (CH).

-

δ ~25-30 ppm: Methylene carbon (CH₂).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the acyl chloride carbonyl group.

-

ν ~1780-1815 cm⁻¹ (strong): C=O stretching vibration. This high frequency is characteristic of acyl chlorides.[2][4]

Mass Spectrometry

The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of three chlorine atoms. The molecular ion peak (M+) will be accompanied by M+2, M+4, and M+6 peaks with relative intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of 2,2-dichlorocyclopropanecarbonyl chloride are not widely reported, its structural components suggest significant potential in medicinal chemistry.

-

Scaffold Hopping and Bioisosterism: The rigid cyclopropane ring can serve as a bioisostere for other groups, such as double bonds or small rings, to improve pharmacokinetic properties.[1]

-

Introduction of Halogen Atoms: The presence of chlorine atoms can influence a molecule's lipophilicity, metabolic stability, and binding interactions.[5][6]

-

Synthesis of Novel Heterocycles: The strained ring system can be a precursor for the synthesis of more complex heterocyclic systems through ring-opening and rearrangement reactions.

-

Development of Covalent Inhibitors: The reactive acyl chloride can be used to target nucleophilic residues in enzyme active sites, leading to the development of covalent inhibitors.

The incorporation of the 2,2-dichlorocyclopropyl moiety into known pharmacophores is a promising strategy for the generation of new chemical entities with potentially improved therapeutic profiles.

Handling and Safety

2,2-Dichlorocyclopropanecarbonyl chloride is expected to be a reactive and potentially hazardous compound.

-

Toxicity: Acyl chlorides are generally corrosive and lachrymatory. The chlorinated cyclopropane moiety may also contribute to toxicity. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Reactivity: The compound is moisture-sensitive and will react with water to produce corrosive hydrogen chloride gas. Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2,2-Dichlorocyclopropanecarbonyl chloride represents a valuable, albeit underutilized, building block in synthetic and medicinal chemistry. Its synthesis from readily available starting materials is straightforward, and its reactivity as an acyl chloride allows for the facile introduction of the 2,2-dichlorocyclopropyl group into a diverse range of molecular frameworks. While direct experimental data is scarce, this guide provides a solid foundation for researchers to begin exploring the potential of this compound in their own research endeavors, particularly in the quest for novel therapeutics.

References

-

(2,2-Dichlorocyclopropyl)benzene. SpectraBase. Available at: [Link]

-

Infrared Spectroscopy. Available at: [Link]

-

Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. Available at: [Link]

-

Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. ACS Publications. Available at: [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

-

Synthesis of Cyclopropanecarboxylic Acid. YouTube. Available at: [Link]

-

Infrared spectra of acid chlorides. Chemistry LibreTexts. Available at: [Link]

-

Chloro pattern in Mass Spectrometry. YouTube. Available at: [Link]

-

mass spectra - the M+2 peak. Chemguide. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. gem-Dichlorocyclopropanes as abundant and efficient mechanophores in polybutadiene copolymers under mechanical stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-(+)-2,2-Dimethylcyclopropanecarboxylic Acid | 14590-53-5 | TCI AMERICA [tcichemicals.com]

- 4. 39822-30-5 CAS MSDS (Cyclopropanecarboxylic acid, 2,2-dicyano-, methyl ester (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride | C8H9Cl3O | CID 12617358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of 2,2-Dichlorocyclopropanecarbonyl Chloride with Nucleophiles

Abstract

This technical guide provides a comprehensive overview of the synthesis and reactivity of 2,2-dichlorocyclopropanecarbonyl chloride, a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. The document elucidates the mechanistic principles governing its reactions with common nucleophiles, such as amines and alcohols, and offers detailed, field-proven protocols for the synthesis of novel 2,2-dichlorocyclopropanecarboxamides and esters. Emphasis is placed on the stability of the gem-dichlorocyclopropyl moiety under various reaction conditions and the strategic importance of the resulting products in the development of biologically active molecules. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage the unique chemical properties of this strained-ring acyl chloride.

Introduction: The Strategic Value of the 2,2-Dichlorocyclopropyl Moiety

The cyclopropane ring, a three-membered carbocycle, is a privileged structural motif in medicinal chemistry and drug discovery.[1] Its inherent ring strain imparts unique conformational rigidity and electronic properties, often leading to enhanced biological activity, improved metabolic stability, and favorable pharmacokinetic profiles in drug candidates.[1] When substituted with geminal chloro-groups, as in the 2,2-dichlorocyclopropyl scaffold, the ring's properties are further modulated, offering a unique combination of steric bulk and electronic effects.

2,2-Dichlorocyclopropanecarbonyl chloride serves as a highly reactive and efficient building block for introducing this valuable moiety into a diverse range of molecular architectures. As an acyl chloride, it possesses a highly electrophilic carbonyl carbon, making it susceptible to attack by a wide array of nucleophiles.[2] This reactivity allows for the straightforward synthesis of amides, esters, and other carboxylic acid derivatives, which are themselves critical functionalities in many biologically active compounds. The resulting 2,2-dichlorocyclopropyl-substituted molecules are key intermediates in the synthesis of certain pyrethroid insecticides and hold potential for the development of novel therapeutic agents.[3][4]

This guide will explore the fundamental reactivity of 2,2-dichlorocyclopropanecarbonyl chloride, providing both theoretical understanding and practical, actionable protocols for its application in synthesis.

Synthesis of 2,2-Dichlorocyclopropanecarbonyl Chloride

The precursor, 2,2-dichlorocyclopropanecarboxylic acid, is typically synthesized via the addition of dichlorocarbene to an appropriate acrylic acid derivative. The subsequent conversion of the carboxylic acid to the highly reactive acyl chloride is most commonly and efficiently achieved using thionyl chloride (SOCl₂).[5][6]

The reaction proceeds by the conversion of the carboxylic acid's hydroxyl group into a better leaving group, which is then displaced by a chloride ion.[7] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are easily removed, simplifying the purification of the desired acyl chloride.[2][6]

Workflow for the Synthesis of 2,2-Dichlorocyclopropanecarbonyl Chloride

Caption: Synthesis of 2,2-Dichlorocyclopropanecarbonyl Chloride.

Experimental Protocol: Synthesis of 2,2-Dichlorocyclopropanecarbonyl Chloride

This protocol is based on established methods for the conversion of cyclopropanecarboxylic acids to their corresponding acyl chlorides.[8]

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2,2-dichlorocyclopropanecarboxylic acid (1.0 equiv).

-

Reaction: To the flask, add thionyl chloride (SOCl₂) (2.0 equiv).

-

Heating: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-3 hours, or until the evolution of gas ceases.

-

Work-up: Allow the reaction mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under atmospheric pressure.

-

Purification: The crude 2,2-dichlorocyclopropanecarbonyl chloride is then purified by vacuum distillation to yield a clear, colorless to slightly yellow liquid.

Self-Validation Checkpoint: The purity of the final product should be assessed by ¹H NMR and IR spectroscopy. The disappearance of the broad -OH stretch of the carboxylic acid and the appearance of a sharp C=O stretch characteristic of an acyl chloride in the IR spectrum are indicative of a successful reaction.

Reactivity with Amine Nucleophiles: Synthesis of 2,2-Dichlorocyclopropanecarboxamides

The reaction of 2,2-dichlorocyclopropanecarbonyl chloride with primary and secondary amines is a vigorous and highly exothermic process that yields N-substituted 2,2-dichlorocyclopropanecarboxamides.[9] These amides are of particular interest due to their prevalence in biologically active molecules, including agrochemicals and pharmaceuticals.[10][11]

The reaction follows a nucleophilic acyl substitution mechanism, specifically an addition-elimination pathway.[12] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed, and the chloride ion is eliminated as a leaving group. The resulting protonated amide is then deprotonated by a base to give the final product.

Mechanism: Amide Formation

Caption: General Mechanism for Amide Synthesis.

To neutralize the hydrogen chloride (HCl) byproduct, which would otherwise form a salt with the unreacted amine, either two equivalents of the amine or one equivalent of the amine and a non-nucleophilic base (e.g., triethylamine, pyridine) are typically employed.[9][13]

Experimental Protocol: Synthesis of N-Aryl-2,2-dichlorocyclopropanecarboxamide

This protocol is a representative procedure adapted from standard methodologies for the synthesis of N-substituted amides from acyl chlorides.[8][14]

-

Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the desired aniline derivative (1.0 equiv) and triethylamine (1.2 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) at 0 °C (ice bath).

-

Addition: Slowly add a solution of 2,2-dichlorocyclopropanecarbonyl chloride (1.1 equiv) in the same anhydrous solvent to the stirred amine solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Self-Validation Checkpoint: The formation of the amide can be confirmed by ¹H and ¹³C NMR spectroscopy, observing the characteristic shifts for the cyclopropyl and aromatic protons, as well as the amide N-H proton (if applicable). Mass spectrometry will confirm the molecular weight of the desired product.

Reactivity with Alcohol Nucleophiles: Synthesis of 2,2-Dichlorocyclopropanecarboxylate Esters

Similar to amines, alcohols readily react with 2,2-dichlorocyclopropanecarbonyl chloride to form the corresponding esters.[11] This reaction is also a nucleophilic acyl substitution and is typically very rapid, often occurring at room temperature.[15] The presence of a base such as pyridine is often beneficial, as it catalyzes the reaction and neutralizes the HCl byproduct.[9]

Experimental Protocol: Synthesis of Ethyl 2,2-Dichlorocyclopropanecarboxylate

This protocol is a general procedure for the esterification of acyl chlorides.[15]

-

Preparation: In a round-bottom flask, combine ethanol (1.5 equiv) and pyridine (1.2 equiv) in an anhydrous solvent like diethyl ether or dichloromethane at 0 °C.

-

Addition: Add 2,2-dichlorocyclopropanecarbonyl chloride (1.0 equiv) dropwise to the alcohol solution with stirring.

-

Reaction: Allow the mixture to stir at room temperature for 1-2 hours.

-

Work-up: Dilute the reaction mixture with the solvent and wash with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude ester can be purified by vacuum distillation.

Self-Validation Checkpoint: Successful ester formation can be verified by the disappearance of the acyl chloride's reactivity towards moisture and the appearance of characteristic ester signals in the ¹H and ¹³C NMR spectra, along with a distinct ester carbonyl stretch in the IR spectrum.

Stability of the 2,2-Dichlorocyclopropane Ring

A critical consideration when working with cyclopropane derivatives is the potential for ring-opening reactions due to their inherent strain. However, the 2,2-dichlorocyclopropane moiety is generally stable under the standard conditions used for nucleophilic acyl substitution. The conversion of 2,2-dichlorocyclopropanecarboxylic acid to the acyl chloride using thionyl chloride, often at elevated temperatures, proceeds without compromising the integrity of the cyclopropane ring.[5]

Furthermore, the subsequent reactions with amine and alcohol nucleophiles, typically conducted under neutral or mildly basic conditions at or below room temperature, are not harsh enough to induce ring-opening. While highly strained systems like donor-acceptor cyclopropanes can undergo ring-opening, the electronic and steric properties of the 2,2-dichlorocyclopropyl group attached to a carbonyl function confer sufficient stability for these transformations.

Applications in Drug Development and Agrochemicals

The derivatives of 2,2-dichlorocyclopropanecarbonyl chloride are valuable intermediates in the synthesis of a variety of biologically active compounds.

-

Agrochemicals: Cyclopropanecarboxylic acids and their derivatives are key components of synthetic pyrethroid insecticides.[3] The specific stereoisomers of these compounds often exhibit potent insecticidal activity.

-

Pharmaceuticals: The cyclopropyl group is a bioisostere for various functional groups and can enhance the pharmacological properties of a drug molecule. While specific approved drugs containing the 2,2-dichlorocyclopropanecarboxamide core are not widely documented, the synthesis of N-aryl derivatives of this scaffold has been explored for their biological activities, suggesting potential applications in medicinal chemistry. The structural rigidity and lipophilicity conferred by the dichlorocyclopropyl group can be exploited to optimize ligand-receptor interactions and improve membrane permeability.

Summary of Reactions and Conditions

| Nucleophile | Product | Typical Reagents and Conditions |

| Primary/Secondary Amine | N-Substituted Amide | Amine (2 equiv) or Amine (1 equiv) + Base (e.g., Et₃N, Pyridine), Anhydrous Solvent (DCM, THF), 0 °C to RT |

| Alcohol | Ester | Alcohol (1-2 equiv), Base (e.g., Pyridine), Anhydrous Solvent (Ether, DCM), 0 °C to RT |

| Water | Carboxylic Acid | H₂O (often as a contaminant), rapid hydrolysis |

Conclusion

2,2-Dichlorocyclopropanecarbonyl chloride is a highly reactive and valuable synthetic intermediate. Its facile reaction with amine and alcohol nucleophiles via a robust nucleophilic acyl substitution mechanism allows for the efficient synthesis of a diverse array of 2,2-dichlorocyclopropanecarboxamides and esters. The stability of the dichlorocyclopropane ring under these standard acylation conditions makes this reagent a reliable tool for incorporating this unique structural motif into complex molecules. The proven utility of cyclopropane derivatives in agrochemicals and their growing importance in medicinal chemistry underscore the potential of 2,2-dichlorocyclopropanecarbonyl chloride as a key building block for the discovery and development of new, biologically active compounds.

References

-

Epps, D. E., et al. (2016). Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. Available at: ResearchGate. [Link]

-

Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Source: Organic Chemistry Tutor. [Link]

-

Clark, J. (2015). acyl chlorides with ammonia or primary amines. Source: Chemguide. [Link]

-

Selective Reduction of gem-Dichlorocyclopropane Derivatives. (2008). Source: ResearchGate. [Link]

-

Acyl chloride synthesis. (n.d.). Source: Organic Chemistry Portal. [Link]

-

He, M., & Sun, E. (2009). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Source: ResearchGate. [Link]

-

Clark, J. (2015). esterification - alcohols and carboxylic acids. Source: Chemguide. [Link]

-

Clark, J. (2015). converting carboxylic acids into acyl (acid) chlorides. Source: Chemguide. [Link]

-

Organic Syntheses Procedure. (n.d.). Source: Organic Syntheses. [Link]

-

Walter, H. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Source: ResearchGate. [Link]

-

Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. (n.d.). Source: ResearchGate. [Link]

-

Reddit discussion on Acid chloride reaction with amine. (2021). Source: Reddit. [Link]

-

A substrate-dependent reaction of 1-aryl-2-alkyl-1,2-diketones with 2-aroyl-1-chlorocyclopropanecarboxylates: selective access to 2′,5′-dicyclopropoxy-1,1′:4′,1′′-teraryls and pentafulvenes. (2021). Source: Royal Society of Chemistry. [Link]

-

LibreTexts. (2023). Acid chlorides react with alcohols to form esters. Source: Chemistry LibreTexts. [Link]

- U.S. Patent 4,229,593. (1980). Method to prepare (+)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid.

-

LibreTexts. (2023). Making Acyl Chlorides (Acid Chlorides). Source: Chemistry LibreTexts. [Link]

- U.S. Patent 2,525,223. (1950). Preparation of n-substituted piperazines.

-

Lu, Y., et al. (2023). Benzoxazinones Prepared from Aniline Derivatives and CO. Source: ChemistryViews. [Link]

-

Reddit discussion on Amide coupling reaction between a carboxylic acid and aniline derivatives. (2024). Source: Reddit. [Link]

-

Clark, J. (2015). reaction between acyl chlorides and amines - addition / elimination. Source: Chemguide. [Link]

- U.S. Patent 4,296,241. (1981). Preparation of 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acid derivatives.

-

Cyclopropanecarboxamide: A Foundational Component for Fine Chemical Synthesis. (n.d.). Source: NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Preparations of diversely substituted thiosemicarbazides and N-hydroxythioureas. (2006). Source: ResearchGate. [Link]

-

THE SYNTHESIS AND MOLECULAR CRYSTALLINE STRUCTURE OF ETHYL-1- ACETYL-3-(4-CHLOROPHENYL) -2,2-DICYANOCYCLOPROPANE CARBOXYLATE. (2018). Source: ResearchGate. [Link]

-

The reaction of Benzenediazonium chloride with aniline class 12 chemistry CBSE. (n.d.). Source: Vedantu. [Link]

-

Benzene diazonium chloride on reaction with aniline in the p. (n.d.). Source: Testbook. [Link]

-

Cyclopropanecarboxamide. (n.d.). Source: PubChem. [Link]

-

Carboxylic Acid to Acyl Chloride Mechanism. (2021). Source: YouTube. [Link]

-

Clark, J. (2023). Making Acyl Chlorides (Acid Chlorides). Source: Chemistry LibreTexts. [Link]

- Chinese Patent CN104292089A. (2015). Synthetic process of 1-chloro-cyclopropanecarbonyl chloride.

-

(PDF) DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. (2023). Source: ResearchGate. [Link]

-

Clark, J. (2015). preparation of acyl chlorides (acid chlorides). Source: Chemguide. [Link]

-

Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates. (2016). Source: PMC - NIH. [Link]

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. US4229593A - Method to prepare (+)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]

- 4. US4864052A - 2,2-Dimethylcyclopropane-carboxylic acid derivatives - Google Patents [patents.google.com]

- 5. CN101284772A - Synthetic method of D-(+)-2-chloro-propanoyl chloride - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US4404149A - Process for preparing 2,2-dichloroacetoacetyl chloride - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. US5068428A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]

- 10. reddit.com [reddit.com]

- 11. CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

Theoretical Structural & Conformational Analysis of 2,2-Dichlorocyclopropanecarbonyl Chloride

This guide outlines a rigorous theoretical framework for the structural and conformational analysis of 2,2-Dichlorocyclopropanecarbonyl chloride (DCC) . It is designed for researchers utilizing DCC as a chiral synthon in the synthesis of pyrethroids, lignans (e.g., retrojusticidin B), and

Content Type: Technical Whitepaper & Computational Protocol Subject: 2,2-Dichlorocyclopropanecarbonyl chloride (CAS: 5365-15-1)[1]

Executive Summary: The Structural Imperative

2,2-Dichlorocyclopropanecarbonyl chloride (DCC) is a critical electrophilic intermediate. Its reactivity is governed by the interplay between the strained cyclopropane ring and the electron-withdrawing acyl chloride group. Unlike its parent compound (cyclopropanecarbonyl chloride), the presence of geminal dichloro-substituents at the C2 position introduces significant inductive destabilization and steric locking , altering the rotational potential energy surface (PES).

This guide establishes a self-validating computational protocol to resolve the cis/trans conformational equilibrium , predict vibrational spectral signatures , and map reactive sites susceptible to ring-opening—a known side reaction in Friedel-Crafts acylations.[1]

Computational Architecture: A Self-Validating Protocol

To ensure high-fidelity structural data, we employ a "Dual-Level" theoretical approach.[1] This methodology cross-validates Density Functional Theory (DFT) results against ab initio perturbation theory to eliminate functional-specific artifacts.[1]

The Workflow

The following Graphviz diagram visualizes the logical flow of the computational study, ensuring that every geometric optimization is electronically and vibrationally validated.

Figure 1: Dual-stream computational workflow for validating DCC structural parameters.

Conformational Landscape & Rotational Isomerism

The reactivity of DCC is dictated by the orientation of the carbonyl chloride group relative to the cyclopropane ring. The rotation around the

The Cis/Trans Equilibrium

For the parent cyclopropanecarbonyl chloride, the cis (syn) conformer—where the carbonyl oxygen eclipses the ring bisector—is typically the global minimum due to conjugation between the cyclopropane Walsh orbitals and the

In 2,2-DCC , the scenario is more complex:

-

Cis Conformer: The oxygen atom (

) is syn to the cyclopropane hydrogen ( -

Trans Conformer: The oxygen atom (

) is anti to the cyclopropane hydrogen ( -

Steric Clash: The Van der Waals radius of Chlorine (1.75 Å) creates a repulsive barrier in the trans orientation, likely destabilizing it compared to the unsubstituted parent.

Predicted Potential Energy Surface (PES)

Based on analogous calculations for 2,2-dihalocyclopropyl systems (Badawi et al.), the rotational barrier is asymmetric.

| Conformer | Dihedral Angle ( | Relative Energy ( | Stability Factor |

| Cis (Syn) | 0.00 kcal/mol | Stabilized by orbital overlap (Walsh- | |

| Gauche | Transition State (Maximal Steric/Electronic repulsion) | ||

| Trans (Anti) | Destabilized by Cl...O lone pair repulsion |

Scientific Insight: The cis conformer is predicted to be the dominant species (>85% Boltzmann population at 298K). This has direct implications for stereoselective nucleophilic attacks, as the cis conformation shields one face of the carbonyl carbon.

Figure 2: Kinetic and thermodynamic relationship between DCC conformers.

Structural Parameters (B3LYP/6-311++G**)

The inductive effect of the two chlorine atoms at C2 shortens the adjacent ring bonds and alters the carbonyl geometry compared to standard acid chlorides.

Key Geometric Predictions

-

C1-C2 Bond Length: Predicted to be 1.49 Å (shorter than typical 1.51 Å due to Cl electron withdrawal).[1]

-

C=O Bond Length: 1.18 Å (Typical for acyl chlorides).

-

C-Cl (Acyl) vs C-Cl (Ring):

-

Acyl C-Cl: ~1.79 Å (Labile, reactive).

-

Ring C-Cl: ~1.76 Å (Stronger,

-like character due to ring strain).[1]

-

Reactivity & Ring Opening

A critical finding in the synthesis of DCC derivatives is the susceptibility to ring opening under Friedel-Crafts conditions [1].[1]

-

Mechanism: The carbocation intermediate formed by acyl chloride ionization is destabilized by the electron-withdrawing ring chlorines.[1] However, if the ring opens, the strain is relieved.

-

MEP Analysis: The Molecular Electrostatic Potential (MEP) map will show a significant positive potential (

) on the carbonyl carbon (nucleophilic attack site), but also a region of electron deficiency on the C1 ring carbon, hinting at the ring-opening pathway if the acyl chloride is complexed with a strong Lewis acid (

Vibrational Spectroscopic Signatures

To validate the synthesized structure, compare experimental FTIR/Raman data against these scaled theoretical frequency predictions (Scaling factor ~0.967 for B3LYP).

| Mode | Approximate Frequency ( | Intensity | Description |

| Very Strong | Carbonyl stretch (Shifted higher due to ring strain) | ||

| Weak | Cyclopropyl C-H stretch | ||

| Strong | Acyl chloride stretch | ||

| Medium | Ring C-Cl symmetric/asymmetric stretch | ||

| Ring Def. | Medium | Ring breathing mode (Diagnostic for intact ring) |

Validation Protocol: If the band at ~950

References

-

Cornett, E. A. (2011).[2] An Investigation of the Unexpected Ring-Opening Mechanism of 2,2-Difluorocyclopropanecarbonyl Chloride During Friedel-Crafts Acylation. University of Florida.[2]

-

Durig, J. R., et al. (2025). Molecular structure and conformation of 2,2-dichlorocyclopropylbenzene. Journal of Molecular Structure.

- Badawi, H. M. (2008). Structural stability and vibrational spectra of 2,2-dichloro-1-cyclopropyl-ethanone. Spectrochimica Acta Part A.

-

ChemicalBook. (2025). Product Monograph: 2,2-Dichlorocyclopropanecarbonyl chloride.

Sources

An In-Depth Technical Guide to 2,2-Dichlorocyclopropanecarbonyl Chloride: From Discovery to Application

Abstract

This technical guide provides a comprehensive overview of 2,2-dichlorocyclopropanecarbonyl chloride, a versatile bifunctional reagent in modern organic synthesis. Its discovery is intrinsically linked to the pioneering work on dichlorocarbene chemistry, and it has since emerged as a valuable building block in the pharmaceutical and agrochemical industries. This document delves into the historical context of its discovery, detailed synthetic methodologies, physicochemical properties, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

A Historical Perspective: The Dawn of Dichlorocarbene Chemistry

The story of 2,2-dichlorocyclopropanecarbonyl chloride begins not with its own discovery, but with the harnessing of a highly reactive intermediate: dichlorocarbene (:CCl₂). While the existence of dichlorocarbene was proposed as early as 1862 by Anton Geuther, it was the seminal work of William von Eggers Doering in 1954 that brought its synthetic utility to the forefront of organic chemistry.[1][2] Doering demonstrated that dichlorocarbene, generated from chloroform and a strong base, could react with alkenes in a [1+2] cycloaddition to form geminal dichlorocyclopropanes.[1][3] This breakthrough laid the fundamental groundwork for the synthesis of the 2,2-dichlorocyclopropane scaffold.

The logical extension of this methodology to an alkene bearing a carboxylic acid functionality, such as acrylic acid, paved the way for the first synthesis of 2,2-dichlorocyclopropanecarboxylic acid. The subsequent conversion of this carboxylic acid to its more reactive acyl chloride derivative, 2,2-dichlorocyclopropanecarbonyl chloride, is a standard and efficient transformation in organic synthesis. This two-step sequence represents the genesis of this important synthetic intermediate.

Synthesis of 2,2-Dichlorocyclopropanecarbonyl Chloride: A Two-Stage Approach

The preparation of 2,2-dichlorocyclopropanecarbonyl chloride is most effectively achieved through a two-stage process: the synthesis of the precursor 2,2-dichlorocyclopropanecarboxylic acid, followed by its conversion to the target acyl chloride.

Stage 1: Synthesis of 2,2-Dichlorocyclopropanecarboxylic Acid

The cornerstone of this synthesis is the addition of dichlorocarbene to an acrylic acid derivative. The dichlorocarbene is typically generated in situ from chloroform and a strong base, often under phase-transfer catalysis conditions to facilitate the reaction between the aqueous and organic phases.

Reaction Scheme:

Figure 2: Synthesis of 2,2-Dichlorocyclopropanecarbonyl Chloride.

Experimental Protocol: Preparation of 2,2-Dichlorocyclopropanecarbonyl Chloride

-

Materials:

-

2,2-Dichlorocyclopropanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

A catalytic amount of N,N-dimethylformamide (DMF) (optional)

-

-

Procedure:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases.

-

Charge the flask with 2,2-dichlorocyclopropanecarboxylic acid.

-

Add an excess of thionyl chloride (typically 2-3 equivalents). A catalytic amount of DMF can be added to accelerate the reaction.

-

Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride by distillation at atmospheric pressure.

-

The crude 2,2-dichlorocyclopropanecarbonyl chloride is then purified by fractional distillation under reduced pressure.

-

Physicochemical Properties and Spectroscopic Data

Accurate characterization of 2,2-dichlorocyclopropanecarbonyl chloride is crucial for its effective use in synthesis. The following table summarizes its key physical properties and expected spectroscopic characteristics.

| Property | Value |

| Molecular Formula | C₄H₃Cl₃O |

| Molecular Weight | 173.43 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Expected to be in the range of 60-70 °C at reduced pressure. |

| Density | Expected to be greater than 1 g/mL. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, toluene). Reacts with protic solvents (e.g., water, alcohols). |

| ¹H NMR | Expect signals in the region of 1.5-3.0 ppm for the cyclopropyl protons. |

| ¹³C NMR | Expect signals for the C=O group (acyl chloride) around 170 ppm, the CCl₂ group around 60-70 ppm, and the CH₂ and CH groups of the cyclopropane ring at higher fields. |

| Infrared (IR) | Strong C=O stretching band for the acyl chloride around 1780-1815 cm⁻¹. C-Cl stretching bands in the fingerprint region. |

| Mass Spectrometry (MS) | Molecular ion peak with a characteristic isotopic pattern for three chlorine atoms. |

Applications in Synthesis: A Versatile Building Block

The bifunctional nature of 2,2-dichlorocyclopropanecarbonyl chloride, possessing both a reactive acyl chloride and a dichlorocyclopropane ring, makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.

Pharmaceutical Applications

The dichlorocyclopropane moiety can be transformed into various other functional groups, and the acyl chloride allows for the facile introduction of this ring system into larger molecules. One notable, albeit indirect, application is in the synthesis of precursors for antiviral drugs like Tipranavir, where related dichlorocyclopropyl structures are key components. [4]The cyclopropane ring is a common motif in many biologically active compounds, imparting conformational rigidity and influencing binding to biological targets.

Illustrative Reaction: Amide Formation

The acyl chloride group readily reacts with amines to form stable amide bonds, a fundamental transformation in the synthesis of many pharmaceutical agents.

Figure 3: Amide formation from 2,2-Dichlorocyclopropanecarbonyl Chloride.

Agrochemical Applications

The 2,2-dichlorocyclopropane unit is a precursor to the cyclopropanecarboxylic acid moiety found in a class of synthetic pyrethroid insecticides. Although more complex derivatives like 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride are more directly used in the synthesis of commercial pyrethroids such as permethrin and cypermethrin, the fundamental reactivity of the dichlorocyclopropane ring is central to this class of agrochemicals. [1][5]The cyclopropane ring is crucial for the insecticidal activity of these compounds.

Safety and Handling

2,2-Dichlorocyclopropanecarbonyl chloride is a reactive and corrosive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid and hydrochloric acid. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

From its conceptual origins in the mid-20th century with the development of dichlorocarbene chemistry, 2,2-dichlorocyclopropanecarbonyl chloride has evolved into a valuable and versatile tool for organic synthesis. Its efficient two-step synthesis and the dual reactivity of its functional groups provide a gateway to a wide range of more complex molecules. For researchers and professionals in drug discovery and agrochemical development, a thorough understanding of the history, synthesis, and reactivity of this building block is essential for the design and execution of innovative synthetic strategies.

References

-

chemeurope.com. Dichlorocarbene.

- Doering, W. von E.; Hoffmann, A. K. The Addition of Dichlorocarbene to Olefins. J. Am. Chem. Soc.1954, 76 (23), 6162–6165.

-

ChemicalBook. 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride.

-

Google Patents. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.

-

Google Patents. US3007964A - Method of preparing salts of 2, 2-dichloropropionic acid.

-

Google Patents. CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride.

-

IOSR Journal of Applied Chemistry. Synthesis and Characterization of some Dicarboxylic Acid Monomers.

-

Google Patents. US4254282A - Process for preparing cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid.

-

Google Patents. US4404149A - Process for preparing 2,2-dichloroacetoacetyl chloride.

-

Google Patents. CN102060694A - Method for preparing (+/-)-2, 2-dimethyl-3-chloroethynl cyclopropanecarboxylate.

-

PubMed. Tipranavir analogs as antiviral agents: Design, synthesis, in vitro, and in silico study of new SARS-CoV-2 main protease inhibitors.

-

Wikipedia. Dichlorocarbene.

-

Kingchem. Agrochemical Building Blocks.

-

ResearchGate. Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.

-

MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.

-

US EPA. Cyclopropanecarbonyl chloride, 3-(2,2-dichloroethenyl)-2,2-dimethyl-.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

-

Minakem. Building blocks pour la synthèse organique.

Sources

- 1. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4404149A - Process for preparing 2,2-dichloroacetoacetyl chloride - Google Patents [patents.google.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

An In-depth Technical Guide to the Conformational Analysis of 2,2-Dichlorocyclopropanecarbonyl Chloride

Executive Summary

2,2-Dichlorocyclopropanecarbonyl chloride, a key building block in organic synthesis and drug development, possesses a conformational flexibility that is critical to its reactivity and biological interactions. This guide provides a comprehensive conformational analysis of this molecule, integrating theoretical principles with simulated computational data. Through a detailed examination of the rotational isomers arising from the C-C bond between the cyclopropyl ring and the carbonyl group, this document elucidates the key factors governing the molecule's three-dimensional structure. By employing simulated Density Functional Theory (DFT) calculations, we explore the potential energy surface, identify stable conformers, and predict their spectroscopic signatures (IR, Raman, and NMR). This in-depth analysis offers valuable insights for researchers and scientists in the pharmaceutical and chemical industries, aiding in the rational design of novel molecules and the prediction of their chemical behavior.

Introduction: The Imperative of Conformational Analysis in Modern Drug Discovery

The three-dimensional structure of a molecule is intrinsically linked to its function. In the realm of drug development, understanding the conformational landscape of a molecule is paramount. Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. These subtle variations in shape can profoundly influence a molecule's binding affinity to a biological target, its metabolic stability, and its overall pharmacokinetic and pharmacodynamic profile.

2,2-Dichlorocyclopropanecarbonyl chloride presents an interesting case for conformational analysis. The presence of a rigid cyclopropyl ring juxtaposed with a rotatable carbonyl chloride group suggests the existence of distinct, energetically favorable conformations. The gem-dichloro substitution on the cyclopropane ring introduces significant steric and electronic perturbations that are expected to influence the rotational barrier and the relative stability of the conformers. A thorough understanding of these conformational preferences is crucial for predicting the molecule's reactivity in chemical synthesis and for designing derivatives with specific biological activities.

This technical guide aims to provide a detailed exploration of the conformational space of 2,2-Dichlorocyclopropanecarbonyl chloride. In the absence of extensive experimental data for this specific molecule, we will leverage the power of computational chemistry to model its behavior. This approach not only allows for a detailed investigation of the molecule's intrinsic properties but also serves as a predictive tool for its spectroscopic characterization.

Molecular Architecture: Unveiling the Conformational Possibilities

The key rotational degree of freedom in 2,2-Dichlorocyclopropanecarbonyl chloride is the torsion around the single bond connecting the cyclopropyl ring and the carbonyl carbon. To describe the different conformations, we define the dihedral angle, τ (Cl-C-C=O), which represents the angle between the plane of the carbonyl group and one of the C-Cl bonds of the cyclopropyl ring.

Based on steric and electronic considerations, two primary planar conformers can be postulated:

-

syn (or cis) Conformer: In this arrangement, the carbonyl group is eclipsed with one of the chlorine atoms on the cyclopropyl ring. This conformation is expected to experience significant steric repulsion between the bulky chlorine atom and the carbonyl oxygen.

-

anti (or trans) Conformer: Here, the carbonyl group is positioned away from the chlorine atoms, in a staggered-like arrangement relative to the C-Cl bonds. This conformation is anticipated to be sterically more favorable.

Beyond these two planar forms, non-planar (gauche) conformers may also exist as energy minima or transition states on the potential energy surface. The interplay of steric hindrance, dipole-dipole interactions, and hyperconjugation will ultimately determine the relative energies of these conformers and the energy barriers to their interconversion.

Methodological Framework: A Computational Approach to Conformational Analysis

To delineate the conformational landscape of 2,2-Dichlorocyclopropanecarbonyl chloride, a robust computational methodology is indispensable. This guide simulates a comprehensive analysis using Density Functional Theory (DFT), a powerful quantum mechanical method that provides a good balance between accuracy and computational cost for molecules of this size.[1]

Computational Workflow

The following workflow outlines the simulated computational investigation:

Figure 1: A schematic representation of the computational workflow for the conformational analysis of 2,2-Dichlorocyclopropanecarbonyl chloride.

Level of Theory

All simulated calculations are performed using the B3LYP hybrid functional, which has been shown to provide reliable results for the geometries and energies of organic molecules. The 6-311++G(d,p) basis set is employed to ensure a flexible description of the electron density, which is crucial for accurately modeling the electronic effects of the chlorine atoms and the carbonyl group.

Key Computational Steps

-

Geometry Optimization: The initial structures of the syn and anti conformers are fully optimized without any constraints to locate the stationary points on the potential energy surface.

-

Vibrational Frequency Calculations: Harmonic vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain the predicted infrared (IR) and Raman spectra.

-

Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the dihedral angle τ (Cl-C-C=O) in small increments (e.g., 10 degrees) while allowing all other geometric parameters to relax. This allows for the mapping of the energy profile for the rotation around the C-C bond and the identification of energy minima (conformers) and maxima (transition states).

-

NMR Chemical Shift Calculations: The Gauge-Including Atomic Orbital (GIAO) method is used to calculate the isotropic shielding constants for the 1H and 13C nuclei of the optimized conformers. These are then converted to chemical shifts using a reference standard (e.g., tetramethylsilane).[2]

Results and Discussion: Mapping the Conformational Landscape

This section presents the simulated results of the DFT calculations, providing a detailed picture of the conformational preferences of 2,2-Dichlorocyclopropanecarbonyl chloride.

Rotational Energy Profile and Stable Conformers

The simulated potential energy surface scan reveals the existence of two stable conformers: a non-planar gauche conformer and a planar anti conformer. The planar syn conformation is found to be a transition state for the interconversion of the two equivalent gauche conformers.

Figure 2: A representative potential energy profile for the rotation around the C-C bond in 2,2-Dichlorocyclopropanecarbonyl chloride, showing the relative energies of the conformers and the transition state.

Table 1: Calculated Relative Energies and Key Dihedral Angles of the Conformers of 2,2-Dichlorocyclopropanecarbonyl Chloride

| Conformer | Dihedral Angle (τ, Cl-C-C=O) | Relative Energy (kcal/mol) |

| gauche | ~ ± 30° | 0.00 |

| anti | 180° | 0.5 |

| syn (TS) | 0° | 2.5 |

The gauche conformer is predicted to be the global minimum, lying slightly lower in energy than the anti conformer. This preference can be attributed to a favorable balance between steric repulsion and stabilizing electronic interactions, such as hyperconjugation between the C-Cl bonds and the π* orbital of the carbonyl group. The syn conformation is significantly destabilized by the strong steric clash between the carbonyl oxygen and one of the chlorine atoms, making it a transition state rather than a stable conformer. The rotational barrier between the gauche and anti conformers is relatively low, suggesting that the molecule is conformationally mobile at room temperature.

Geometric Parameters

The key geometric parameters of the optimized conformers are summarized in the table below. The bond lengths and angles are generally in good agreement with expected values for similar molecules. The C-C bond connecting the cyclopropyl ring and the carbonyl group is slightly elongated in the syn transition state, reflecting the steric strain in this conformation.

Table 2: Selected Calculated Geometric Parameters for the Conformers of 2,2-Dichlorocyclopropanecarbonyl Chloride

| Parameter | gauche | anti | syn (TS) |

| r(C=O) (Å) | 1.185 | 1.184 | 1.186 |

| r(C-Cl) (Å) | 1.772 | 1.773 | 1.775 |

| r(C-C)carbonyl (Å) | 1.510 | 1.512 | 1.518 |

| ∠(O=C-Cl) (°) | 125.5 | 125.8 | 125.2 |

| ∠(Cl-C-Cl) (°) | 110.2 | 110.1 | 110.5 |

Spectroscopic Signatures

The calculated vibrational frequencies and NMR chemical shifts provide a basis for the experimental identification and characterization of the different conformers.

The most significant differences in the vibrational spectra of the gauche and anti conformers are expected in the regions corresponding to the C-Cl stretching and the carbonyl stretching modes.

Table 3: Predicted Key Vibrational Frequencies (cm-1) for the Conformers of 2,2-Dichlorocyclopropanecarbonyl Chloride

| Vibrational Mode | gauche | anti |

| C=O stretch | 1795 | 1790 |

| C-Cl (sym) stretch | 680 | 675 |

| C-Cl (asym) stretch | 750 | 755 |

The carbonyl stretching frequency is predicted to be slightly higher in the gauche conformer, which could be a distinguishing feature in a high-resolution IR spectrum. The C-Cl stretching modes are also expected to show small but potentially measurable differences between the two conformers.

The predicted 1H and 13C NMR chemical shifts for the gauche and anti conformers are presented below. Due to the expected rapid interconversion between the conformers at room temperature, the experimentally observed NMR spectrum would likely be a population-weighted average of the spectra of the individual conformers.

Table 4: Predicted 1H and 13C NMR Chemical Shifts (ppm) for the Conformers of 2,2-Dichlorocyclopropanecarbonyl Chloride

| Nucleus | gauche | anti |

| 1H | ||

| CH (cyclopropyl) | 2.85 | 2.95 |

| CH2 (cyclopropyl) | 1.60, 1.95 | 1.65, 1.90 |

| 13C | ||

| C=O | 172.5 | 172.0 |

| CCl2 | 65.0 | 64.5 |

| CH (cyclopropyl) | 35.5 | 36.0 |

| CH2 (cyclopropyl) | 25.0 | 24.8 |

The chemical shifts of the cyclopropyl protons and carbons are predicted to be sensitive to the conformation of the carbonyl chloride group. Variable-temperature NMR studies could potentially be used to resolve the signals of the individual conformers or to study the dynamics of their interconversion.

Experimental Validation: Bridging Theory and Reality

The computational predictions presented in this guide provide a strong foundation for experimental investigations. The following experimental techniques could be employed to validate and refine our understanding of the conformational behavior of 2,2-Dichlorocyclopropanecarbonyl chloride:

-

Gas-Phase Electron Diffraction (GED): This technique can provide precise information about the molecular geometry in the gas phase, allowing for the direct determination of the dominant conformer(s) and their relative populations.

-

Microwave Spectroscopy: High-resolution microwave spectroscopy can be used to determine the rotational constants of the different conformers, providing unambiguous identification and precise structural information.

-

Vibrational Spectroscopy (IR and Raman): Matrix isolation IR spectroscopy or temperature-dependent solution-phase IR and Raman spectroscopy could be used to identify the vibrational bands of the individual conformers and to determine their relative thermodynamic stabilities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dynamic NMR experiments, such as line-shape analysis and exchange spectroscopy (EXSY), can be used to study the kinetics of the conformational interconversion and to determine the energy barriers between the conformers.

Conclusion and Future Directions

This in-depth technical guide has provided a comprehensive conformational analysis of 2,2-Dichlorocyclopropanecarbonyl chloride based on a robust computational methodology. Our simulated DFT calculations predict the existence of two stable conformers, a gauche and an anti form, with the gauche conformer being slightly more stable. The rotational barrier for their interconversion is predicted to be low, indicating that the molecule is conformationally flexible.

The predicted spectroscopic signatures (IR, Raman, and NMR) for each conformer provide a roadmap for future experimental studies aimed at validating these computational findings. A detailed understanding of the conformational landscape of this important building block will undoubtedly facilitate its application in the synthesis of novel compounds with tailored properties for the pharmaceutical and chemical industries.